molecular formula C13H16BrNO2 B11924510 3-Bromo-4-(cyclohexylamino)benzoic acid CAS No. 1131594-43-8

3-Bromo-4-(cyclohexylamino)benzoic acid

Cat. No.: B11924510
CAS No.: 1131594-43-8
M. Wt: 298.18 g/mol
InChI Key: GBERUJYYLAWYCV-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclohexylamino)benzoic acid is an organic compound with the molecular formula C13H16BrNO2. This compound is characterized by the presence of a bromine atom, a cyclohexylamino group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid typically involves the following steps:

    Amination: The substitution of a hydrogen atom with a cyclohexylamino group.

A common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclohexylamino)benzoic acid undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Bromo-4-(cyclohexylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclohexylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzoic acid
  • 3-Bromo-4-methylbenzoic acid
  • 3-Bromo-4-(dimethylamino)benzoic acid

Uniqueness

3-Bromo-4-(cyclohexylamino)benzoic acid is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required .

Properties

CAS No.

1131594-43-8

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

3-bromo-4-(cyclohexylamino)benzoic acid

InChI

InChI=1S/C13H16BrNO2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H,16,17)

InChI Key

GBERUJYYLAWYCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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